molecular formula C16H16N6O3S B2766420 N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1207021-95-1

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide

Cat. No.: B2766420
CAS No.: 1207021-95-1
M. Wt: 372.4
InChI Key: NKLLZOAYIBLCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a molecular architecture combining a thiazole carboxamide core with a benzo[d][1,2,3]triazin-4-one moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs, contributing to various pharmacological effects . Similarly, the 4-oxobenzo[1,2,3]triazin system is a scaffold of interest in the development of novel therapeutic agents, with some derivatives being investigated for their antimicrobial properties . The integration of these two heterocyclic systems into a single molecule makes this compound a valuable intermediate or candidate for researchers exploring new chemical entities in areas such as antimicrobial development , kinase inhibition , and oncology . Its mechanism of action would be highly dependent on the specific biological target under investigation. Researchers are encouraged to utilize this compound in foundational studies, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) analyses. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-9-13(15(25)21(2)3)26-16(17-9)18-12(23)8-22-14(24)10-6-4-5-7-11(10)19-20-22/h4-7H,8H2,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLLZOAYIBLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and related studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • 4-Oxobenzo[d][1,2,3]triazin Moiety : This heterocyclic structure is associated with significant biological activities, including inhibition of tumor growth.
  • Acetamido Group : Often enhances the solubility and bioavailability of compounds.

Anticancer Properties

Research indicates that compounds containing thiazole and triazine moieties exhibit notable anticancer activities. For instance, derivatives of thiazoles have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Specifically:

  • Inhibition of Topoisomerases : Compounds similar to this compound have been identified as inhibitors of human topoisomerases I and II. These enzymes are crucial for DNA replication and are common targets in cancer therapy .

The proposed mechanism for the anticancer activity includes:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells. For example, a related compound was reported to cause MCF-7 cell death through apoptotic pathways .
  • Signal Pathway Interference : The compound may interfere with multiple signaling pathways involved in cancer progression, such as the Raf/MEK/ERK and PI3K/AKT pathways .

Case Studies

  • Cell Line Studies : A study demonstrated that thiazole derivatives exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer) and A2058 (melanoma) cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics like colchicine and ellipticine .
  • Comparative Analysis : In comparative studies, compounds bearing phenyl or substituted phenyl groups at specific positions on the thiazole ring exhibited enhanced anticancer activity compared to their non-substituted counterparts .

Data Table

CompoundCell LineIC50 Value (µM)Mechanism
7eMCF-746.4Apoptosis induction
7cA205827.3Topoisomerase inhibition
ColchicineMCF-70.97Microtubule disruption
EllipticineA20581.09DNA intercalation

Comparison with Similar Compounds

Structural Analogues

Thiazole Carboxamides with Varied Substituents
  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (): Key difference: Pyridinyl substituent instead of the benzo-triazinone-acetamide group. Synthesis: Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation . Activity: Optimized for receptor targeting (unspecified in evidence), with statistical validation (p < 0.05) .
Benzo-Triazinone Derivatives
  • TAK-041 (NBI-1065846) (): Structure: Features the same 4-oxobenzo-triazinone linked via acetamide to a phenethyl group instead of a thiazole-carboxamide. Target: Potent GPR139 inhibitor, implicated in schizophrenia treatment . SAR: The benzo-triazinone-acetamide scaffold is critical for receptor binding; substituents on the phenethyl group modulate selectivity .
  • N-(3-Chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (): Structure: Chlorophenethyl group attached to the benzo-triazinone-acetamide core. Molecular properties: MW 342.78, 4 hydrogen bond acceptors, 1 donor . Target: Presumed GPCR modulator (exact target unspecified).
Anticancer Thiazole Derivatives ():
  • Structures : 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives with thiadiazole or thiazole extensions.
  • Activity : IC50 values as low as 1.61 µg/mL against HepG-2 cells .
  • SAR : Hydrazide and thioamide groups enhance cytotoxicity; phenyl substitution improves membrane permeability .

Key Structural-Activity Relationship (SAR) Insights

Benzo-Triazinone Core: Essential for GPCR binding (e.g., GPR139 in TAK-041) or enzyme inhibition (e.g., α-glucosidase in ) .

Thiazole vs. Phenethyl Substitution :

  • Thiazole-carboxamide (target compound) may improve solubility compared to lipophilic phenethyl groups in TAK-041 .
  • Thiazole rings enhance π-π stacking in receptor pockets, as seen in anticancer analogues .

Acetamide Linker : Flexibility and hydrogen-bonding capacity critical for target engagement across all analogues .

Q & A

Basic: What are the common synthetic routes for preparing N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole-5-carboxamide core via condensation of 2-amino-5-carboxamide thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane .
  • Step 2 : Coupling of the thiazole intermediate with 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl acetamide using amide bond formation reagents like EDCI/HOBt under anhydrous conditions .
  • Step 3 : N-methylation of the carboxamide group using methyl iodide and a base (e.g., K₂CO₃) in DMF .
    Key Validation : Purity is confirmed via HPLC (>98%) and structural integrity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl) and aromatic protons (δ 7.5–8.5 ppm for triazine). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, ~170 ppm) and thiazole/triazine carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .
  • HPLC : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Basic: How do the functional groups (thiazole, triazine, acetamido) influence reactivity and stability?

Answer:

  • Thiazole Ring : Enhances π-π stacking in biological targets; susceptible to electrophilic substitution at the 2-position .
  • Triazine Moiety : The 4-oxo group participates in hydrogen bonding with enzymes (e.g., kinase inhibitors), while the triazine ring offers metabolic stability .
  • Acetamido Linker : Facilitates solubility in polar solvents (e.g., DMSO) and serves as a spacer for target engagement .
    Stability Note : The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetamido group .

Advanced: How can researchers optimize reaction yields during the coupling step with the triazine moiety?

Answer:
Critical Factors :

  • Solvent Choice : Use anhydrous DMF or dichloromethane to minimize side reactions .
  • Catalyst : EDCI/HOBt (1:1 molar ratio) improves coupling efficiency compared to DCC .
  • Temperature : Maintain 0–5°C during reagent addition to suppress racemization .
    Troubleshooting :
  • Low yields (<50%): Replace TEA with DIEA (N,N-diisopropylethylamine) to reduce steric hindrance .
  • Byproducts: Purify via silica gel chromatography (hexane:EtOAc gradients) .

Advanced: How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Deuterated Solvents : Use DMSO-d₆ for improved solubility and sharper 1H NMR^1 \text{H NMR} peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methyl vs. aromatic protons) .
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks if ambiguity persists .
    Case Example : Aromatic proton shifts in DMSO-d₆ vs. CDCl₃ may vary due to solvent polarity; cross-validate with IR carbonyl stretches .

Advanced: What structural modifications enhance bioactivity while maintaining metabolic stability?

Answer:

  • Triazine Modifications : Replace 4-oxo with 4-thio to improve binding to cysteine-rich targets (e.g., proteases) .
  • Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance kinase inhibition .
  • N-Methylation : Reduces hydrogen-bond donor count, improving membrane permeability (ClogP ~2.5) .
    Validation : Test analogs in enzyme assays (e.g., IC₅₀ for kinases) and microsomal stability studies (t₁/₂ > 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.